molecular formula C23H20ClN3O3S2 B498895 11-benzyl-5-[(4-chlorophenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

11-benzyl-5-[(4-chlorophenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B498895
M. Wt: 486g/mol
InChI Key: USXVVMGRBSKLRD-UHFFFAOYSA-N
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Description

7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a unique structure that includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, which is further substituted with benzyl, chlorophenylsulfonyl, and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the benzyl and chlorophenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Industry: The compound can serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenylsulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C23H20ClN3O3S2

Molecular Weight

486g/mol

IUPAC Name

11-benzyl-5-[(4-chlorophenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H20ClN3O3S2/c24-16-6-8-17(9-7-16)32(29,30)14-20-25-22(28)21-18-10-11-27(12-15-4-2-1-3-5-15)13-19(18)31-23(21)26-20/h1-9H,10-14H2,(H,25,26,28)

InChI Key

USXVVMGRBSKLRD-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Canonical SMILES

C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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